N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the piperidine ring, and the attachment of the tert-butylphenyl group. Common synthetic routes may involve:
Formation of the Chromene Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions.
Attachment of the tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, automated synthesis, and rigorous purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-tert-butyl-2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide: Similar structure but different functional groups.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: Contains a quinazolin core instead of a chromene core.
Properties
Molecular Formula |
C28H33ClN2O3 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-piperidin-1-ylethyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H33ClN2O3/c1-18-14-25-21(15-22(18)29)24(32)16-26(34-25)27(33)30-17-23(31-12-6-5-7-13-31)19-8-10-20(11-9-19)28(2,3)4/h8-11,14-16,23H,5-7,12-13,17H2,1-4H3,(H,30,33) |
InChI Key |
PSRNDSJFNMWOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCCC4 |
Origin of Product |
United States |
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